N-(4-chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2/c1-2-20-12-6-11(16-7-17-12)13(19)18-10-4-3-8(14)5-9(10)15/h3-7H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSCOXSBUNLTGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-fluoroaniline and ethyl 6-chloropyrimidine-4-carboxylate.
Formation of Intermediate: The 4-chloro-2-fluoroaniline undergoes a nucleophilic substitution reaction with ethyl 6-chloropyrimidine-4-carboxylate in the presence of a base, such as potassium carbonate, to form an intermediate.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with ammonia or an amine to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the carboxamide group.
Reduction: Reduction reactions may target the nitro or carbonyl groups present in the compound.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Biological Activities
The biological significance of N-(4-chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide is primarily observed in its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial activity against various pathogens. For instance:
- Antibacterial Efficacy : Studies have shown that compounds with similar structures to this compound possess potent antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anticancer Potential
Pyrimidine derivatives are also investigated for their anticancer properties. The mechanism often involves inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example:
- Inhibition of DNA Polymerases : Certain studies have indicated that related compounds can act as selective inhibitors of DNA polymerases in cancer cells, leading to reduced cell growth .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Compared Compounds
*Inferred from pyrimidine core and molecular weight <500.
Key Observations:
- Core Heterocycle : The target compound’s pyrimidine core contrasts with benzo[e][1,3]oxazine-dione (NSC777205/207) and imidazopyridazine (). Pyrimidines are biologically versatile, often associated with kinase inhibition or nucleic acid mimicry .
- The carboxamide linkage in the target compound differs from the oxazine-dione ring in NSC777205/207, which may reduce metabolic instability .
Pharmacokinetic and Toxicity Profiles
- NSC777205/207 : Both satisfy Lipinski’s rules and exhibit favorable drug-like properties. NSC777205 shows 2-fold higher BBB permeability than NSC777207, attributed to reduced polarity from the absence of a methoxy group .
- Pyrimidine Derivatives (): Structural rigidity from intramolecular hydrogen bonds (e.g., N–H⋯N) may enhance stability but reduce solubility. The bulky 4-methoxyphenylaminomethyl group could limit BBB penetration .
- Target Compound : Estimated moderate BBB permeability (similar to NSC777207) due to balanced lipophilicity from the ethoxy group. Molecular weight (~283) favors oral bioavailability.
Crystallographic and Conformational Analysis
- Compound : Dihedral angles between pyrimidine and substituent planes (e.g., 12.8° for phenyl groups) influence molecular conformation. Weak C–H⋯π interactions stabilize the crystal lattice, which may correlate with solid-state stability .
- Target Compound : Predicted planar pyrimidine-carboxamide structure could facilitate π-π stacking with aromatic residues in target proteins.
Biological Activity
N-(4-chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a 4-chloro-2-fluorophenyl group and an ethoxy group at the 6-position, alongside a carboxamide functional group. This configuration is critical for its interaction with biological targets.
The mechanism of action of this compound involves:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, which can lead to altered metabolic pathways. The presence of the chloro and fluoro substituents enhances binding affinity to enzyme active sites, affecting their function.
- Antiviral Activity : Research indicates that similar pyrimidine derivatives exhibit antiviral properties by inhibiting viral replication processes. The specific interactions with viral proteins can lead to reduced viral load in infected cells.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. The following table summarizes the antimicrobial efficacy observed in relevant studies:
| Pathogen | Activity | Concentration (μM) | Reference |
|---|---|---|---|
| Escherichia coli | Inhibition of growth | 25 | |
| Staphylococcus aureus | Moderate inhibition | 10 | |
| Candida albicans | Low inhibition | 50 |
These findings suggest that the compound has potential as an antimicrobial agent, particularly against gram-positive bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study demonstrated that it inhibits cell proliferation in various cancer cell lines, including A431 (vulvar epidermal carcinoma) and HeLa (cervical cancer) cells. The following table summarizes the results:
| Cell Line | IC50 (μM) | Effect | Reference |
|---|---|---|---|
| A431 | 12.5 | Inhibition of proliferation | |
| HeLa | 15.0 | Induction of apoptosis |
The data indicates that this compound may serve as a promising candidate for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyrimidine ring and substituents significantly influence biological activity. For instance:
- Substituent Variability : The introduction of halogens (like chlorine and fluorine) at specific positions enhances enzyme binding and biological activity.
- Functional Group Influence : The carboxamide group is crucial for maintaining solubility and enhancing interactions with biological targets.
Case Studies
- Antiviral Studies : A series of derivatives based on similar structures were tested against HIV and showed promising results in inhibiting reverse transcriptase activity, suggesting potential applications in antiviral drug development .
- Antitumor Activity : In a recent study, compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines, indicating the importance of the pyrimidine scaffold in anticancer drug design .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-(4-chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide?
Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the pyrimidine core. Key steps include:
- Coupling reactions : Amide bond formation between the pyrimidine-4-carboxylic acid derivative and the 4-chloro-2-fluoroaniline group.
- Ethoxy group introduction : Nucleophilic substitution (e.g., using ethanol under basic conditions) at the pyrimidine C6 position.
- Optimization : Reaction conditions (e.g., temperature: 60–80°C, solvent: DMF or THF) and catalysts (e.g., HATU or EDCI for amidation) significantly impact yield .
- Purity control : Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) and final product recrystallization from ethanol/water mixtures .
Basic: How is structural confirmation achieved for this compound and its intermediates?
Answer:
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., ethoxy group at C6: δ ~1.3 ppm for CH, ~4.4 ppm for OCH) and amide bond formation (amide proton: δ ~10–12 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] for CHClFNO) .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry or substituent orientation (e.g., SHELXL refinement for crystal structure determination) .
Advanced: What methodologies are used to assess its kinase inhibition activity, and how are data discrepancies resolved?
Answer:
- In vitro kinase assays : Use recombinant kinases (e.g., VEGFR-2, EGFR) with ATP competition assays. IC values are determined via fluorescence-based or radiometric methods .
- Data normalization : Activity is compared to reference inhibitors (e.g., semaxanib for VEGFR-2, erlotinib for EGFR) to control for assay variability .
- Contradiction resolution : Discrepancies in IC values (e.g., batch-to-batch variations) are addressed by repeating assays under standardized conditions (fixed ATP concentration, pH 7.4) and validating via orthogonal methods like SPR (surface plasmon resonance) .
Advanced: How can computational modeling guide the design of analogs with improved selectivity?
Answer:
- Molecular docking : Tools like AutoDock Vina predict binding modes to kinase ATP pockets (e.g., hydrophobic interactions with 4-chloro-2-fluorophenyl group).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify residues critical for selectivity (e.g., gatekeeper mutations in EGFR) .
- QSAR models : Correlate substituent electronegativity (e.g., fluoro vs. chloro) with inhibitory potency to prioritize synthetic targets .
Basic: What analytical techniques ensure purity (>95%) for biological testing?
Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm. Purity is quantified via peak area integration .
- Elemental analysis : Confirms C, H, N, Cl, and F content within ±0.4% of theoretical values .
- TLC monitoring : Used during synthesis (silica plates, ethyl acetate eluent) to track reaction progress .
Advanced: How do solvent polarity and pH affect the compound’s stability in solution?
Answer:
- Stability studies : Conducted via accelerated degradation tests (40°C/75% RH for 4 weeks).
- Aqueous solutions : Degradation via hydrolysis of the ethoxy group (pH-dependent; stable at pH 4–6).
- DMSO stock solutions : Oxidative degradation minimized by storage at −20°C under argon .
- Analytical validation : Degradants identified via LC-MS and compared to synthetic standards .
Advanced: What crystallographic challenges arise in resolving its polymorphic forms?
Answer:
- Crystal growth : Slow evaporation from DMSO/water mixtures yields diffraction-quality crystals.
- Polymorphism : Different packing arrangements (e.g., herringbone vs. layered structures) are resolved using SHELXL for refinement. Twinning or disorder is addressed via PLATON/SQUEEZE .
- Data collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) reduces ambiguity in electron density maps .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Toxicity screening : Ames test for mutagenicity and acute toxicity studies in rodents (LD > 500 mg/kg) guide handling .
- PPE : Lab coat, nitrile gloves, and fume hood use are mandatory due to potential respiratory irritation .
- Waste disposal : Incineration after neutralization (pH 7) with activated carbon adsorption .
Advanced: How can SAR studies optimize its pharmacokinetic profile?
Answer:
- LogP optimization : Ethoxy-to-methoxy substitution reduces hydrophobicity (clogP from 3.2 to 2.8) to improve aqueous solubility .
- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., ethoxy demethylation) for deuteration or fluorination .
- Plasma protein binding : SPR assays quantify albumin binding; PEGylation minimizes sequestration .
Advanced: What strategies mitigate batch-to-batch variability in biological activity?
Answer:
- Quality control : Strict adherence to synthetic protocols (e.g., reaction time ±5%, solvent dryness monitored via Karl Fischer titration) .
- Bioactivity normalization : Include internal controls (e.g., staurosporine for kinase assays) in each batch .
- Crystallographic consistency : Ensure identical polymorphic forms via PXRD comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
